molecular formula C6H5N3O2 B1316147 Pyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione CAS No. 918538-04-2

Pyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione

Cat. No. B1316147
CAS RN: 918538-04-2
M. Wt: 151.12 g/mol
InChI Key: AQTRWCPNROUMPO-UHFFFAOYSA-N
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Description

Pyrrolo[2,1-f][1,2,4]triazine is a unique fused heterocycle that contains an N–N bond with a bridgehead nitrogen . It is an integral part of several kinase inhibitors and nucleoside drugs such as avapritinib and remdesivir . It has been recognized for its numerous activities against diverse therapeutic targets .


Synthesis Analysis

Various synthetic strategies have been developed to synthesize pyrrolo[2,1-f][1,2,4]triazine, either starting from triazine or pyrrole . The synthetic methods towards this compound are classified into six distinct categories: synthesis from pyrrole derivatives, synthesis via bromohydrazone, synthesis via formation of triazinium dicyanomethylide, multistep synthesis, transition metal-mediated synthesis, and rearrangement of pyrrolooxadiazines .

Scientific Research Applications

Synthesis and Optimization

Facile and Scalable Methodology : Pyrrolo[2,1-f][1,2,4]triazine is a key regulatory material in the synthesis of the antiviral drug remdesivir. A novel synthetic methodology using simple building blocks has been developed, optimizing the process through mechanistic pathway examination. This method aims to produce the compound efficiently and safely, with efforts towards scaling up for kilogram quantities (Roy et al., 2021).

Synthetic Approaches : Innovative and practical synthetic approaches for pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones have been developed. These methods are considered more facile and practical than previously reported procedures, offering a straightforward pathway for the synthesis of these compounds (Son & Park, 2016).

Structural and Chemical Innovation

Heterocyclic Systems : The compound has been used in the synthesis of intricate polynuclear heterocyclic systems, demonstrating its utility in creating complex molecular structures for various applications (Tsupak & Shevchenko, 2006).

Azole and Azine Systems : It serves as a precursor in synthesizing a novel series of chromeno[3,4-c]pyrrole-3,4-dione derivatives, indicating its role in creating bioactive molecules with potential therapeutic applications (Azab et al., 2017).

Cleavage and Synthesis : Pyrrolo[2,1-c][1,2,4]triazine-2,4(1H,3H)-dione derivatives have been involved in the cleavage and synthesis of 1,2,4-triazine derivatives, contributing to the development of compounds of interest in medicinal chemistry and organic synthesis (Kobelev et al., 2019).

Therapeutic and Biological Research

C-Nucleosides Synthesis : The compound is instrumental in synthesizing pyrrolo[2,1-f][1,2,4]triazine C-nucleosides, indicating its role in creating novel molecules with potential therapeutic applications (Nishimura et al., 2001).

Inhibitor Development : Pyrrolo[2,1-f][1,2,4]triazine derivatives have been used in developing potent kinase inhibitors, demonstrating their importance in therapeutic drug development for treating various conditions (Bhide et al., 2006).

Safety and Hazards

While the specific safety and hazards of Pyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione are not detailed in the search results, it is worth noting that it is a part of several kinase inhibitors and nucleoside drugs . Therefore, its safety and hazards would likely be associated with its use in these contexts.

Future Directions

Pyrrolo[2,1-f][1,2,4]triazine has shown promising potential in drug research due to its wide range of biological activities . It is an active structural motif of several drugs and has attracted considerable interest among medicinal chemists . Therefore, future research may continue to explore its potential uses in the development of new drugs.

Biochemical Analysis

Biochemical Properties

Pyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione plays a crucial role in biochemical reactions, particularly in the inhibition of kinases. Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules, such as adenosine triphosphate, to specific substrates. This phosphorylation process is essential for regulating various cellular activities, including cell division, metabolism, and apoptosis. This compound interacts with kinases by binding to their active sites, thereby inhibiting their activity. This interaction is highly specific and can lead to the selective inhibition of dysregulated kinases in cancer cells .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. In cancer cells, this compound can inhibit cell proliferation by targeting specific kinases involved in cell cycle regulation. Additionally, this compound can influence cell signaling pathways, such as the mitogen-activated protein kinase pathway, which is critical for cell growth and survival. By modulating these pathways, the compound can induce apoptosis and reduce tumor growth .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly kinases. The compound binds to the adenosine triphosphate-binding pocket of kinases, preventing the transfer of phosphate groups to substrates. This inhibition disrupts the phosphorylation cascade, leading to the suppression of downstream signaling pathways. Additionally, this compound can induce changes in gene expression by inhibiting transcription factors that are regulated by kinase activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions, allowing for sustained inhibition of kinase activity. Prolonged exposure to the compound can lead to adaptive responses in cells, such as the upregulation of compensatory pathways .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound can effectively inhibit kinase activity without causing significant toxicity. At higher doses, this compound may induce adverse effects, such as hepatotoxicity and nephrotoxicity. These toxic effects are likely due to off-target interactions and the accumulation of the compound in specific tissues .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of active metabolites that retain kinase inhibitory activity. Additionally, this compound can affect metabolic flux by altering the activity of key regulatory enzymes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells via solute carrier transporters, where it accumulates in the cytoplasm and nucleus. This localization is essential for its inhibitory effects on kinases and other biomolecules .

Subcellular Localization

This compound exhibits distinct subcellular localization patterns that influence its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with kinases and transcription factors. Post-translational modifications, such as phosphorylation and ubiquitination, can further regulate the subcellular distribution of this compound, directing it to specific compartments or organelles .

properties

IUPAC Name

1H-pyrrolo[2,1-f][1,2,4]triazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O2/c10-5-4-2-1-3-9(4)8-6(11)7-5/h1-3H,(H2,7,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQTRWCPNROUMPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C1)C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50575571
Record name Pyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50575571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

918538-04-2
Record name Pyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50575571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethyl chloroformate (4.9 ml, 51 mmole) was added dropwise to a stirred mixture of 1-amino-1H-pyrrole-2-carboxamide (5.85 gm, 46.7 mmole, Journal of Heterocyclic Chemistry, 1994, 31, 781) and dry pyridine (4.2 mL, 51 mmole) in dry dioxane (48 mL) under N2 at RT. This was heated at reflux for 1 hr and then the solvent was removed. The residue was heated at 155° C. for 17 hr and then allowed to cool to RT. This was triturated with methanol and the solid was collected by filtration and washed with cold methanol to give the product, 4.43 gm (63% yield): MS: 152 (M+H)+; HPLC Ret Time: 0.36 min (YMC Xterra S7 3.0×50 mm column, 2 min gradient, 5 mL/min).
Quantity
4.9 mL
Type
reactant
Reaction Step One
Quantity
5.85 g
Type
reactant
Reaction Step One
Quantity
4.2 mL
Type
reactant
Reaction Step One
Quantity
48 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione
Reactant of Route 2
Pyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione
Reactant of Route 3
Pyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione
Reactant of Route 4
Pyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione
Reactant of Route 5
Pyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione
Reactant of Route 6
Pyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione

Q & A

Q1: What is the main finding of the research paper "Synthesis of a new bridgehead nitrogen heterocyclic system. Pyrrolo [2,1‐f]‐1,2,4‐triazine derivatives"?

A1: The paper details a novel synthetic route for creating pyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione derivatives. The researchers discovered that 1-ureidopyrroles, specifically types 6a and 6b synthesized using a previously established method [], can be cyclized under basic conditions to yield the target compounds [].

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